5-(3-Bromophenyl)-2-chlorothiazole

Lipophilicity ADME Drug Design

5-(3-Bromophenyl)-2-chlorothiazole (CAS 959986-18-6) is a heterocyclic building block of the thiazole family with the molecular formula C₉H₅BrClNS and a molecular weight of 274.56 g/mol. The compound features a chlorine atom at the 2-position and a 3-bromophenyl substituent at the 5-position of the 1,3-thiazole ring.

Molecular Formula C9H5BrClNS
Molecular Weight 274.56
CAS No. 959986-18-6
Cat. No. B2908494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)-2-chlorothiazole
CAS959986-18-6
Molecular FormulaC9H5BrClNS
Molecular Weight274.56
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CN=C(S2)Cl
InChIInChI=1S/C9H5BrClNS/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H
InChIKeyWWEMFLPMJMFBLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromophenyl)-2-chlorothiazole (CAS 959986-18-6): A Regiospecific Thiazole Building Block with Quantifiable Physicochemical Differentiation for Pharmaceutical R&D Procurement


5-(3-Bromophenyl)-2-chlorothiazole (CAS 959986-18-6) is a heterocyclic building block of the thiazole family with the molecular formula C₉H₅BrClNS and a molecular weight of 274.56 g/mol . The compound features a chlorine atom at the 2-position and a 3-bromophenyl substituent at the 5-position of the 1,3-thiazole ring . Its computed LogP is 3.96, and it is classified as harmful/irritant under GHS (H302, H315, H319, H335) . It is primarily utilized as a versatile synthetic intermediate in pharmaceutical research, where the bromophenyl moiety enables metal-catalyzed cross-coupling reactions such as Suzuki couplings [1].

Why 5-(3-Bromophenyl)-2-chlorothiazole Cannot Be Trivially Substituted by Its 4-Substituted or Para-Bromo Thiazole Analogs


Regioisomeric bromophenyl-chlorothiazole analogs—specifically the 4-(3-bromophenyl) and 4-(4-bromophenyl) variants—share an identical molecular formula (C₉H₅BrClNS) and molecular weight with the target compound, yet they exhibit measurable divergence in logP, melting point, and GHS hazard classification . These physicochemical differences directly affect chromatographic behavior, formulation solubility, and laboratory handling protocols. Furthermore, the position of the bromophenyl substituent (C5 vs. C4) dictates regiochemical outcomes in metal-catalyzed cross-coupling reactions, meaning that the choice of isomer fundamentally alters the structure of downstream reaction products [1]. Procurement of an unverified regioisomer as a drop-in replacement risks both experimental failure and non-reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 5-(3-Bromophenyl)-2-chlorothiazole (CAS 959986-18-6) vs. Closest Analogs


LogP Differential Between 5-(3-Bromophenyl) and 4-(4-Bromophenyl)-2-chlorothiazole Isomers

The target compound exhibits a computed LogP of 3.96, whereas the 4-(4-bromophenyl)-2-chlorothiazole regioisomer (CAS 3884-33-1) has a LogP of 4.23 . The difference of 0.27 log units represents an approximately 1.86-fold difference in octanol-water partition coefficient, which is meaningful for predicting membrane permeability and chromatographic retention in medicinal chemistry programs [1].

Lipophilicity ADME Drug Design

Physical State Differentiation: Absence of a Defined Melting Point vs. Crystalline Solid Behavior

No melting point is reported for 5-(3-bromophenyl)-2-chlorothiazole in any accessible database or vendor specification, suggesting it is likely a liquid, oil, or low-melting amorphous solid at ambient temperature . In contrast, the 4-(4-bromophenyl)-2-chlorothiazole isomer (CAS 3884-33-1) is consistently reported as a white crystalline solid with a melting point of 110–114 °C . This physical form divergence has direct consequences for weighing, dissolution, and formulation workflows.

Physical Form Formulation Handling

GHS Hazard Classification Difference: Acute Oral Toxicity (H301) Present in 4-(4-Bromophenyl) Isomer but Absent from Target Compound

5-(3-Bromophenyl)-2-chlorothiazole carries GHS hazard statements H302 (harmful if swallowed), H315, H319, and H335 (irritant), consistent with a GHS07 (harmful/irritant) classification . The regioisomer 4-(4-bromophenyl)-2-chlorothiazole (CAS 3884-33-1) additionally carries H301 (toxic if swallowed) with a 100% hazard statement weight, classifying it as GHS06 (toxic) . This means the target compound is one acute toxicity category lower than its 4-(4-bromo) analog.

Safety Handling Toxicity

Regiochemical Differentiation for Cross-Coupling Reactivity: C5 vs. C4 Bromophenyl Substitution

A systematic study of Stille and Suzuki cross-coupling reactions on 2-phenylthiazoles demonstrated that the 5-position of the thiazole ring exhibits distinct reactivity compared to the 4-position, with coupling yields and selectivity dependent on the substitution pattern [1]. Although direct comparative yield data for 5-(3-bromophenyl)-2-chlorothiazole vs. its 4-substituted analog are not available in the public domain, the established regiochemical dependence means that the 5-bromophenyl isomer provides a unique vector for molecular elaboration that cannot be replicated by the 4-substituted isomer. The chlorine at the 2-position remains available for orthogonal functionalization via nucleophilic aromatic substitution or metal-catalyzed amination.

Suzuki Coupling Regioselectivity Synthetic Chemistry

Storage Condition Differentiation: Refrigerated Storage Requirement for Target vs. Ambient for Comparator

5-(3-Bromophenyl)-2-chlorothiazole requires storage at 2–8 °C in a dry, sealed container, as specified by multiple vendors . The 4-(4-bromophenyl)-2-chlorothiazole isomer (CAS 3884-33-1) is typically stored at 0–8 °C or room temperature, with no specific cold-chain requirement universally mandated . The target compound's explicit refrigeration requirement suggests greater thermal lability, which may correlate with its non-crystalline physical state.

Stability Storage Logistics

Optimal Research and Industrial Application Scenarios for 5-(3-Bromophenyl)-2-chlorothiazole Based on Quantitative Differentiation Evidence


Suzuki-Miyaura Cross-Coupling Library Synthesis Requiring C5 Thiazole Elaboration

When a medicinal chemistry campaign requires elaboration at the C5 position of a 2-chlorothiazole scaffold, the 5-(3-bromophenyl) substitution provides a regiospecific handle for palladium-catalyzed Suzuki coupling that cannot be replicated using the C4-substituted isomer . The orthogonally reactive chlorine at the 2-position remains available for subsequent nucleophilic displacement or Buchwald-Hartwig amination, enabling sequential diversification strategies for focused compound library generation.

Fragment-Based Drug Discovery Where Lower LogP Is Desired

In fragment-based screening, the target compound's LogP of 3.96—approximately 0.27 units lower than the 4-(4-bromophenyl) isomer (LogP 4.23)—makes it the preferred choice when fragment solubility and lower lipophilicity are prioritized . The reduced LogP may improve aqueous solubility and reduce non-specific protein binding, both critical factors in fragment hit validation and subsequent hit-to-lead optimization.

High-Throughput Screening (HTS) Requiring Direct DMSO-Compatible Physical Form

For laboratories operating automated liquid handling systems for HTS, the target compound's non-crystalline physical form (no defined melting point, likely liquid or low-melting solid) may eliminate the need for pre-weighing and dissolution optimization steps required for the crystalline 4-(4-bromophenyl) analog (mp 110–114 °C) . This can reduce preparation time and improve compound management workflow efficiency.

Laboratory Procurement with Restricted Hazardous Chemical Handling

In academic or industrial laboratories with GHS-based chemical inventory restrictions, the target compound's classification under GHS07 (H302, harmful/irritant) with 'Warning' signal word is less restrictive than the H301-classified (toxic) 4-(4-bromophenyl) comparator, which carries a 'Danger' signal word . This reduces administrative and safety overhead for routine use in medicinal chemistry operations.

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